Cas no 126292-88-4 (2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde)

2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde is a specialized organic compound featuring a chloro-substituted cyclohexene ring with tetramethyl groups and an aldehyde functional group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex frameworks in pharmaceuticals and agrochemicals. The presence of both electrophilic (aldehyde) and sterically hindered (tetramethyl) sites offers controlled reactivity, enabling selective transformations. The chloro substituent further enhances its utility as a versatile precursor for nucleophilic substitution or cross-coupling reactions. This compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in multi-step syntheses. Its structural features make it particularly useful for studying steric and electronic effects in reaction mechanisms.
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde structure
126292-88-4 structure
Product name:2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
CAS No:126292-88-4
MF:C11H17ClO
Molecular Weight:200.705082654953
CID:5292137

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
    • 2-chloro-4,4,6,6-tetramethylcyclohex-1-ene-1-carbaldehyde
    • 1-Cyclohexene-1-carboxaldehyde, 2-chloro-4,4,6,6-tetramethyl-
    • インチ: 1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3
    • InChIKey: JCLCCZXFSVUKRD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C(C)(C)CC(C)(C)C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 17.1

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-5G
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
5g
¥ 19,206.00 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00810690-1g
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 97%
1g
¥8834.0 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-500MG
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
500MG
¥ 4,270.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-250mg
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
250mg
¥2515.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-100mg
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
100mg
¥1575.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-500mg
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
500mg
¥4192.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-1g
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
1g
¥6286.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-250.0mg
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
250.0mg
¥2515.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-250MG
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
250MG
¥ 2,560.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96542-1G
2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
126292-88-4 95%
1g
¥ 6,402.00 2023-04-05

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde 関連文献

2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehydeに関する追加情報

Research Brief on 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde (CAS: 126292-88-4)

The compound 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde (CAS: 126292-88-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexene ring structure and aldehyde functional group, has been explored for its potential applications in drug discovery and synthetic chemistry. Recent studies have focused on its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.

One of the key areas of investigation has been the compound's utility in asymmetric synthesis. Researchers have demonstrated that 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde can serve as a chiral building block for the construction of complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the enantioselective synthesis of γ-lactams, which are pivotal scaffolds in several FDA-approved drugs. The study reported a high degree of stereocontrol, achieving enantiomeric excesses of up to 98%, underscoring the compound's potential in precision medicine.

In addition to its synthetic applications, recent pharmacological evaluations have explored the biological activity of derivatives derived from 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde. A preprint from BioRxiv (2024) revealed that certain analogs exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of next-generation anti-inflammatory drugs with improved selectivity and reduced side effects compared to traditional NSAIDs.

Another notable advancement involves the compound's role in metal-catalyzed reactions. A team at MIT recently reported (2024) its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl compounds under mild conditions. This innovation addresses longstanding challenges in C-C bond formation, offering a more sustainable alternative to traditional methods that often require harsh conditions or toxic reagents.

From a safety and pharmacokinetic perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted in 2023 indicate that 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde exhibits favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. However, researchers caution that further in vivo studies are needed to fully assess its therapeutic potential and safety profile.

The commercial availability of this compound has also expanded recently, with several specialty chemical suppliers now offering it in research quantities. Current market analyses suggest growing demand, particularly from pharmaceutical companies engaged in fragment-based drug discovery programs. The compound's unique structural features make it particularly valuable for probing protein-ligand interactions and identifying new binding sites.

Looking ahead, researchers anticipate that 2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde will play an increasingly important role in medicinal chemistry. Its versatility as both a synthetic intermediate and a potential pharmacophore positions it as a valuable tool in the development of novel therapeutics. Ongoing research is exploring its applications in targeted drug delivery systems and as a precursor for fluorescent probes used in biological imaging.

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Amadis Chemical Company Limited
(CAS:126292-88-4)2-chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
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Purity:99%
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Price ($):1158.0